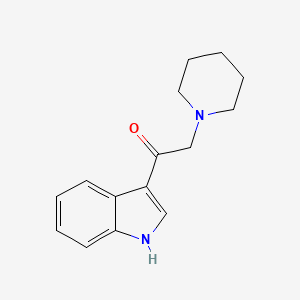![molecular formula C24H19F3N2O4 B3849200 2-[2-[4-(Trifluoromethyl)phenyl]phenyl]-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3849200.png)
2-[2-[4-(Trifluoromethyl)phenyl]phenyl]-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-[2-[4-(Trifluoromethyl)phenyl]phenyl]-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, which is known for enhancing the chemical stability and biological activity of organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(Trifluoromethyl)phenyl]phenyl]-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[4-(Trifluoromethyl)phenyl]phenyl]-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[2-[4-(Trifluoromethyl)phenyl]phenyl]-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its stability and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 2-[2-[4-(Trifluoromethyl)phenyl]phenyl]-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenol
- Pentafluorophenol
Uniqueness
2-[2-[4-(Trifluoromethyl)phenyl]phenyl]-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to its combination of a trifluoromethyl group and an oxadiazole ring, which imparts both chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenyl]phenyl]-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O4/c1-30-19-13-21(32-3)20(31-2)12-18(19)23-29-28-22(33-23)17-7-5-4-6-16(17)14-8-10-15(11-9-14)24(25,26)27/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVDCPNTITZOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NN=C(O2)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-[(5-Bromo-2,4-dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B3849129.png)
![1'-(Furan-3-ylmethyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849131.png)
![1'-(3,5-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849143.png)
![[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3849144.png)
![3-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B3849147.png)
![7-amino-5-(3-bromo-4-methoxyphenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3849154.png)


![1-[1-(3,5-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone](/img/structure/B3849162.png)


![2-(2-aminoethyl)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-4-quinazolinamine dihydrochloride](/img/structure/B3849190.png)
![3-methoxy-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B3849193.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]succinamide](/img/structure/B3849216.png)
